REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:13][C:14]([OH:16])=[O:15])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].[N+:17]([O-])([OH:19])=[O:18]>C(O)(=O)C>[CH2:11]([O:10][C:9]1[C:4]([O:3][CH2:1][CH3:2])=[CH:5][C:6]([CH2:13][C:14]([OH:16])=[O:15])=[C:7]([N+:17]([O-:19])=[O:18])[CH:8]=1)[CH3:12]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=CC1OCC)CC(=O)O
|
Name
|
659
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not rise above 15° C
|
Type
|
ADDITION
|
Details
|
After this time the solution is poured onto ice water
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The product is washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 100° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=CC(=C(C=C1OCC)CC(=O)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |